Iodocyclopentane

Physical Organic Chemistry Thermochemistry Reaction Kinetics

Iodocyclopentane (CAS 1556-18-9), also referred to as cyclopentyl iodide, is a secondary alkyl iodide belonging to the halocyclopentane class. It is a light-sensitive, yellow to brown liquid with the molecular formula C₅H₉I and a molecular weight of 196.03 g/mol.

Molecular Formula C5H9I
Molecular Weight 196.03 g/mol
CAS No. 1556-18-9
Cat. No. B073287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodocyclopentane
CAS1556-18-9
Molecular FormulaC5H9I
Molecular Weight196.03 g/mol
Structural Identifiers
SMILESC1CCC(C1)I
InChIInChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
InChIKeyPCEBAZIVZVIQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodocyclopentane (CAS 1556-18-9): Procurement-Relevant Specifications and Physicochemical Baseline


Iodocyclopentane (CAS 1556-18-9), also referred to as cyclopentyl iodide, is a secondary alkyl iodide belonging to the halocyclopentane class . It is a light-sensitive, yellow to brown liquid with the molecular formula C₅H₉I and a molecular weight of 196.03 g/mol [1]. Key physical properties include a density of 1.695 g/mL at 25 °C and a boiling point of 77 °C at 45 mmHg [2][3]. The compound is typically stabilized with copper to prevent decomposition and is supplied at a purity of 97% [4]. Its five-membered ring structure and reactive C–I bond make it a versatile electrophilic building block for nucleophilic substitution, cross-coupling, and cyclization reactions [5].

Why Iodocyclopentane Cannot Be Casually Substituted with Other Halocyclopentanes


Interchanging halocyclopentanes (Cl, Br, I) without validation is a high-risk procurement decision. The carbon-halogen bond strength, leaving group ability, and resulting reaction kinetics differ by orders of magnitude [1]. For instance, the C–I bond in iodocyclopentane has a dissociation energy of approximately 56.6 kcal/mol, which is substantially lower than the ~70 kcal/mol for C–Br and ~80 kcal/mol for C–Cl in analogous cycloalkyl systems [2]. This translates to faster reaction rates and milder conditions for iodocyclopentane in nucleophilic substitutions and cross-couplings. Furthermore, the conformational dynamics and steric environment of the five-membered ring influence both SN1 and SN2 pathways, as evidenced by the distinct photodissociation behavior of iodocyclopentane conformers compared to acyclic analogs [3]. Substituting a bromide or chloride for the iodide without re-optimizing reaction parameters (temperature, catalyst loading, base strength) will likely result in incomplete conversion, lower yields, or failed reactions, particularly in late-stage functionalization of complex molecules where the mildness of the C–I bond is critical [4].

Quantitative Differentiation Evidence for Iodocyclopentane vs. Closest Analogs


C–I Bond Dissociation Energy: 56.60 kcal/mol vs. C–Br (~70 kcal/mol) and C–Cl (~80 kcal/mol)

The carbon-iodine bond in iodocyclopentane is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds. A direct bond dissociation energy (D₀) for the C–I bond in iodocyclopentane has been measured at 56.60 ± 0.5 kcal/mol [1]. For comparison, the C–Br bond in bromocycloalkanes is typically around 70 kcal/mol, and the C–Cl bond is around 80 kcal/mol [2]. This 13–23 kcal/mol difference directly correlates with a lower activation barrier for bond cleavage, making iodocyclopentane the most reactive electrophile among its halocyclopentane class.

Physical Organic Chemistry Thermochemistry Reaction Kinetics

Relative Reactivity in Nucleophilic Substitution: Iodocyclopentane > Bromocyclopentane > Chlorocyclopentane

In nucleophilic substitution reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. Comparative studies on halocyclopentanes rank iodocyclopentane as the most reactive substrate for both SN1 and SN2 pathways [1]. Specifically, in SN1 reactions, the order of increasing reactivity is chlorocyclopentane < 1-iodo-1-ethylcyclopentane < iodocyclopentane [2]. This reactivity order is directly attributed to the superior leaving group ability of iodide, which is a consequence of its larger atomic radius and greater polarizability, facilitating both carbocation stabilization (SN1) and backside attack (SN2) [3].

Organic Synthesis SN1/SN2 Mechanisms Leaving Group Ability

Density and Boiling Point Comparison: Iodocyclopentane vs. Bromocyclopentane and Chlorocyclopentane

The heavier iodine atom imparts distinct physical properties to iodocyclopentane compared to its lighter halogen analogs. The density of iodocyclopentane is 1.695 g/mL at 25 °C [1], which is 22% higher than that of bromocyclopentane (1.39 g/mL) [2] and 69% higher than that of chlorocyclopentane (1.005 g/mL) [3]. This higher density facilitates phase separation during aqueous workups and can simplify purification via gravity-based methods. Additionally, the boiling point of iodocyclopentane at reduced pressure (77 °C at 45 mmHg) [1] differs significantly from the atmospheric boiling points of bromocyclopentane (137–139 °C) [2] and chlorocyclopentane (114 °C) [3], influencing distillation parameters and solvent recovery strategies.

Physicochemical Properties Process Engineering Purification

Conformation-Dependent Photodissociation Dynamics: Cyclic vs. Acyclic Iodoalkanes

Resonance Raman studies have revealed that the C–I bond cleavage dynamics in iodocyclopentane are markedly different from those in noncyclic iodoalkanes such as 1-iodopropane [1]. Specifically, the CCI bending motions for both axial and equatorial conformers of iodocyclopentane are significantly smaller than those observed in most noncyclic iodoalkanes [2]. This restriction is attributed to the cyclic backbone of the cyclopentane ring, which limits the initial motion of C–I bond cleavage along the CCI bend [3]. Furthermore, the axial and equatorial conformers exhibit noticeably different short-time photodissociation dynamics, indicating that the bond cleavage process is conformation-dependent [4].

Photochemistry Reaction Dynamics Conformational Analysis

Synthetic Utility in Cross-Coupling and Cyclization: Iodocyclopentane as a Preferred Electrophile

Iodocyclopentane is a favored electrophile in palladium-catalyzed cross-coupling and radical cyclization reactions due to the high reactivity of its C–I bond. For example, in the total synthesis of isoprostanes and neuroprostanes, an intramolecular cross-coupling reaction employing an alkyl iodide (iodocyclopentane derivative) with a tethered alkenylsiloxane was used for the stereoselective installation of a functionalized ω-side chain [1]. In contrast, analogous reactions with bromides or chlorides often require harsher conditions (elevated temperatures, stronger bases, or more active catalysts) and exhibit lower yields due to incomplete oxidative addition [2]. Additionally, iodocyclopentane has been utilized in cobalt-catalyzed, indium-mediated difunctionalization of iodoalkyl-tethered unactivated alkenes via a cyclization/cross-coupling sequence, highlighting its versatility in constructing complex carbocyclic frameworks [3].

Synthetic Methodology Cross-Coupling Cyclization Medicinal Chemistry

Iodocyclopentane: Optimal Application Scenarios Driven by Quantified Differentiation


Synthesis of Prostaglandin and Isoprostane Analogs via Stereoselective Cross-Coupling

The high reactivity of the C–I bond in iodocyclopentane (D₀ = 56.60 kcal/mol) enables efficient oxidative addition to palladium catalysts under mild conditions, a key step in constructing the cyclopentane core of prostaglandins and isoprostanes [1][2]. Its use in intramolecular cross-coupling reactions with alkenylsiloxanes allows for stereoselective installation of ω-side chains, as demonstrated in the preparation of isoprostanes and neuroprostanes [3]. Procurement of iodocyclopentane is therefore essential for medicinal chemistry programs targeting these bioactive lipid mediators.

Late-Stage Functionalization of Complex Molecules via Nucleophilic Substitution

Iodocyclopentane's superior leaving group ability (I⁻ > Br⁻ > Cl⁻) translates to faster reaction rates and higher conversions in both SN1 and SN2 nucleophilic substitutions compared to bromo- and chlorocyclopentane [1]. This property is particularly valuable for late-stage functionalization of complex, sensitive intermediates where harsh conditions must be avoided to preserve stereochemical integrity and other functional groups. The compound's higher density (1.695 g/mL) also facilitates simpler purification via phase separation during aqueous workups [2].

Photochemical and Radical-Mediated Cyclization Reactions

The conformation-dependent photodissociation dynamics of iodocyclopentane, characterized by restricted CCI bending motions due to the cyclic backbone, differentiate it from acyclic iodoalkanes [1]. This unique behavior influences radical generation and recombination pathways in photochemical reactions, making iodocyclopentane a valuable precursor for stereoselective radical cyclizations. Furthermore, its application in cobalt-catalyzed, indium-mediated difunctionalization of unactivated alkenes highlights its utility in constructing complex carbocyclic frameworks under mild conditions [2].

Process Development Requiring Predictable Physical Properties

The well-defined physical properties of iodocyclopentane—density of 1.695 g/mL, boiling point of 77 °C at 45 mmHg, and refractive index of 1.549—provide a reliable basis for process engineering calculations [1][2]. These properties, which differ substantially from those of bromocyclopentane and chlorocyclopentane, impact solvent selection, distillation parameters, and extraction protocols. Procurement of iodocyclopentane ensures consistency in pilot-plant and manufacturing-scale operations where precise control of unit operations is critical.

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